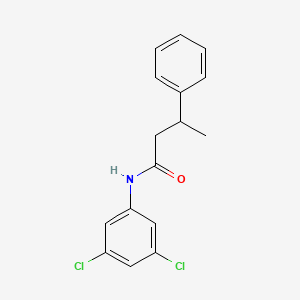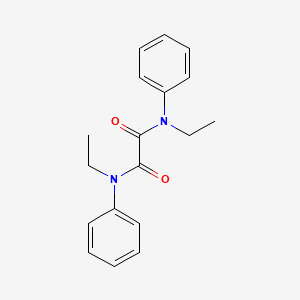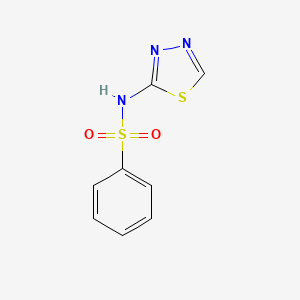
N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3,4-Thiadiazol-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide typically involves the reaction of benzenesulfonamide with thiadiazole derivatives. One common method includes the reaction of 4-amino-1,3,4-thiadiazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, alcohols, or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide involves its interaction with various molecular targets. For instance, it can inhibit the activity of enzymes like carbonic anhydrase by binding to the active site and blocking substrate access. This inhibition can disrupt essential biological processes in pathogens, leading to their death . Additionally, the compound can interfere with cell signaling pathways, such as the interleukin-6 (IL-6)/JAK/STAT3 pathway, which is crucial for cancer cell survival and proliferation .
Comparison with Similar Compounds
N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide can be compared with other thiadiazole derivatives, such as:
Sulfamethizole: Another thiadiazole derivative with antimicrobial properties.
PHT427: A compound with a similar structure that acts as a New Delhi metallo-β-lactamase-1 (NDM-1) inhibitor.
Uniqueness: this compound is unique due to its specific combination of the thiadiazole ring and benzenesulfonamide group, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit multiple enzymes and pathways makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
5559-06-8 |
|---|---|
Molecular Formula |
C8H7N3O2S2 |
Molecular Weight |
241.3 g/mol |
IUPAC Name |
N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C8H7N3O2S2/c12-15(13,7-4-2-1-3-5-7)11-8-10-9-6-14-8/h1-6H,(H,10,11) |
InChI Key |
CQVBWAMMROBBPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NN=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-chloro-6-fluorophenyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11173452.png)

![N-(2-methoxybenzyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B11173467.png)
![4-[(2,4,5-Trichlorophenyl)carbamoyl]phenyl acetate](/img/structure/B11173474.png)
![4-{[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)piperidin-1-yl]carbonyl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11173480.png)
![Ethyl 2-[(3,4-dimethylphenyl)formamido]acetate](/img/structure/B11173488.png)
![1-(4-ethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11173494.png)
![2-(4-bromophenyl)-N-[4-(butan-2-yl)phenyl]acetamide](/img/structure/B11173495.png)
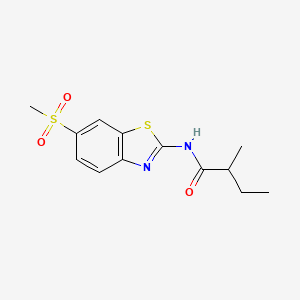
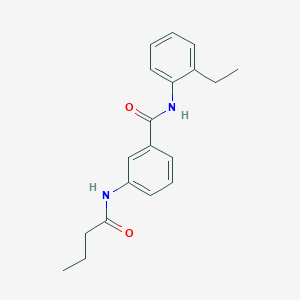
![(2,6-Dimethoxyphenyl)[4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B11173519.png)

